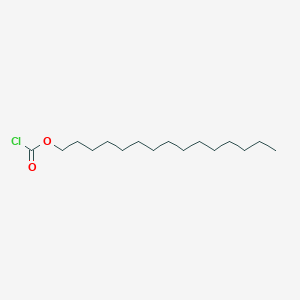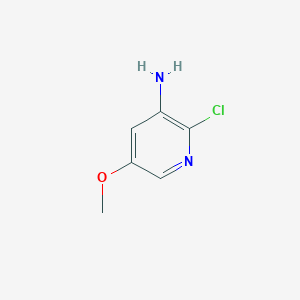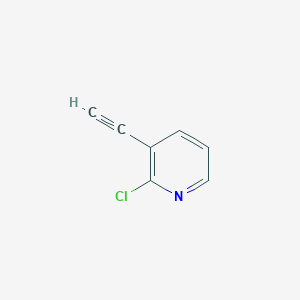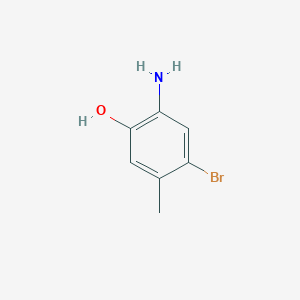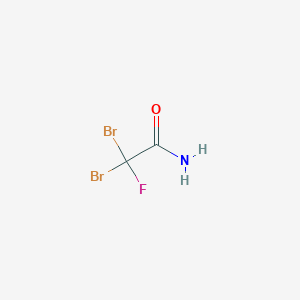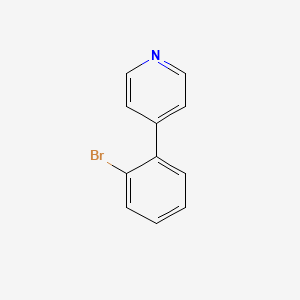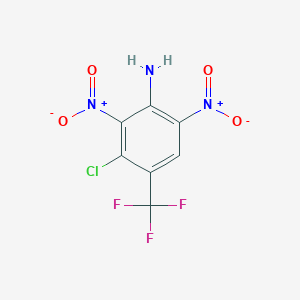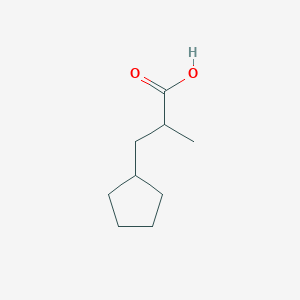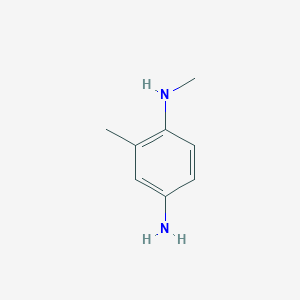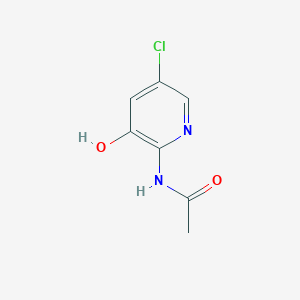
2-Ethyl-4-(methylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(methylsulfonyl)aniline is a chemical compound with the CAS Number: 1823917-84-5 and Linear Formula: C9H13NO2S . It is a light yellow to brown solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C9H13NO2S/c1-3-7-6-8(13(2,11)12)4-5-9(7)10/h4-6H,3,10H2,1-2H3 . The molecular weight of this compound is 199.27 .Physical And Chemical Properties Analysis
This compound is a light yellow to brown solid . . The storage temperature is +4°C or in a refrigerator . The shipping temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Chemoselective Reactions in Organic Synthesis
2-Ethyl-4-(methylsulfonyl)aniline and its derivatives have been utilized in chemoselective reactions, particularly in SNAr reactions with amines. For instance, Baiazitov et al. (2013) describe the selective displacement of the chloride group by anilines and secondary aliphatic amines in the presence of weak bases, highlighting the utility of such compounds in organic synthesis (Baiazitov et al., 2013).
Development of Anti-Inflammatory Agents
A series of 4-(methylsulfonyl)aniline derivatives have been synthesized for potential use as anti-inflammatory agents. Mahdi et al. (2012) found that these compounds showed significant anti-inflammatory activity in an in vivo rat model, suggesting the therapeutic potential of this compound derivatives (Mahdi et al., 2012).
Fluorescent Thermometer Applications
The compound's derivatives have applications in temperature detection. Cao et al. (2014) demonstrated that a derivative of this compound can be used as a ratiometric fluorescent thermometer, exhibiting intensified fluorescence with increasing temperature (Cao et al., 2014).
Modification of the Gassman Oxindole Synthesis
In the modification of the Gassman oxindole synthesis, Wright et al. (1996) used anilines and ethyl (methylsulfinyl)acetate, demonstrating the use of this compound derivatives in facilitating key N-S bond formation (Wright et al., 1996).
Application in Polymerization Reactions
Derivatives of this compound are used in the polymerization of anilines. For example, Luo et al. (2011) investigated the formation of nano-/microstructures of polyaniline and its derivatives, illustrating the role of these compounds in advanced material synthesis (Luo et al., 2011).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Ethyl-4-(methylsulfonyl)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of proteins involved in signaling cascades, leading to changes in cellular responses. Additionally, it can modulate the expression of genes related to metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may also have biological activity. Long-term exposure to this compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-ethyl-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-7-6-8(13(2,11)12)4-5-9(7)10/h4-6H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUNNGPPLTZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

